
2-Bromo-1-chloro-4-(difluoromethyl)benzene
Overview
Description
2-Bromo-1-chloro-4-(difluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C₇H₄BrClF₂ and a molecular weight of 241.46 g/mol. The compound features a benzene ring substituted with bromine at position 2, chlorine at position 1, and a difluoromethyl (-CF₂H) group at position 4. This substitution pattern creates a unique electronic and steric profile, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.
The difluoromethyl group (-CF₂H) is less electron-withdrawing than trifluoromethyl (-CF₃) but more polarizable than a methyl (-CH₃) group, balancing lipophilicity and metabolic stability—a critical feature in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-chloro-4-(difluoromethyl)benzene typically involves the halogenation of benzene derivatives. One common method is the reaction of 1,2-bis(bromomethyl)benzene with chlorine gas and hydrogen fluoride in the presence of a catalyst. This reaction is carried out at high temperature and pressure in an autoclave.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-chloro-4-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the halogen atoms (bromine or chlorine) are replaced by nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, aryl or vinyl boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Major Products:
Substitution Reactions: Formation of substituted benzene derivatives.
Coupling Reactions: Formation of biphenyl or polyphenyl compounds.
Scientific Research Applications
2-Bromo-1-chloro-4-(difluoromethyl)benzene has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of bioactive compounds and drug candidates.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-4-(difluoromethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the halogen and difluoromethyl groups. This activation facilitates nucleophilic attack and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Bromo-1-chloro-4-(difluoromethyl)benzene with structurally related halogenated benzene derivatives:
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) | Key Properties | Applications |
---|---|---|---|---|---|---|
This compound | N/A | C₇H₄BrClF₂ | 241.46 | 2-Br, 1-Cl, 4-CF₂H | Moderate logP (~2.5*), high stability | Pharmaceutical intermediates |
2-Bromo-4-chloro-1-(difluoromethyl)benzene | 1261476-50-9 | C₇H₄BrClF₂ | 241.46 | 2-Br, 4-Cl, 1-CF₂H | Positional isomer; similar logP | Agrochemical research |
1-Bromo-4-chlorobenzene | 106-39-8 | C₆H₄BrCl | 191.46 | 1-Br, 4-Cl | bp: 196°C, logP: ~2.8 | Solvent, organic synthesis |
2-Bromo-1-chloro-4-fluorobenzene | 201849-15-2 | C₆H₃BrClF | 209.44 | 2-Br, 1-Cl, 4-F | Lower lipophilicity (logP ~2.1) | Electronics, fluorinated polymers |
2-Bromo-1-chloro-4-(trifluoromethyl)benzene | 35691-65-7 | C₇H₃BrClF₃ | 259.45 | 2-Br, 1-Cl, 4-CF₃ | Higher logP (~3.1*), strong EWG | High-performance materials |
Key Observations :
- Substituent Effects :
- Electron-Withdrawing Groups (EWG) : The trifluoromethyl (-CF₃) group in 2-Bromo-1-chloro-4-(trifluoromethyl)benzene significantly increases electron withdrawal, enhancing stability but reducing reactivity in nucleophilic substitutions compared to the difluoromethyl (-CF₂H) variant .
- Lipophilicity : Difluoromethyl substitution strikes a balance between lipophilicity (logP ~2.5) and solubility, making it preferable in drug candidates over more hydrophobic analogs like the trifluoromethyl derivative .
Biological Activity
2-Bromo-1-chloro-4-(difluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H4BrClF2 and a molecular weight of 241.46 g/mol. This compound has garnered interest in various scientific fields due to its unique chemical structure, which includes bromine, chlorine, and difluoromethyl groups. The biological activity of this compound is primarily linked to its potential applications in medicinal chemistry, particularly in antifungal treatments.
The presence of halogens in the structure of this compound enhances its reactivity and ability to interact with biological systems. The compound typically appears as a colorless liquid and is characterized by its high stability under standard conditions, making it suitable for various applications in organic synthesis and medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits potential biological activity , particularly in the following areas:
- Antifungal Properties : Preliminary studies suggest that this compound may inhibit certain fungal pathogens, making it a candidate for the development of antifungal agents .
- Enzyme Inhibition : The halogenated structure may allow the compound to interact with specific enzymes, potentially leading to inhibition of metabolic pathways .
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound's halogen atoms can facilitate the formation of reactive intermediates that interact with biological molecules, disrupting normal cellular processes .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes key characteristics and activities of related halogenated benzene derivatives:
Compound Name | Structure | Antifungal Activity | Enzyme Inhibition |
---|---|---|---|
This compound | C7H4BrClF2 | Yes | Potential |
2-Chloro-4-fluorobenzene | C6H4ClF | Moderate | Yes |
3-Bromo-5-fluorobenzaldehyde | C7H4BrF | Low | No |
Properties
IUPAC Name |
2-bromo-1-chloro-4-(difluoromethyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSXSEUWVKBNCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719191 | |
Record name | 2-Bromo-1-chloro-4-(difluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261495-96-8 | |
Record name | 2-Bromo-1-chloro-4-(difluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-chloro-4-(difluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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